Guanylyl imidodiphosphate

Catalog No.
S914937
CAS No.
148892-91-5
M.F
C10H16N6Na3O14P3
M. Wt
606.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanylyl imidodiphosphate

CAS Number

148892-91-5

Product Name

Guanylyl imidodiphosphate

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]amino]phosphinate;hydrate

Molecular Formula

C10H16N6Na3O14P3

Molecular Weight

606.16 g/mol

InChI

InChI=1S/C10H17N6O13P3.3Na.H2O/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;;1H2/q;3*+1;/p-3/t3-,5-,6-,9-;;;;/m1..../s1

InChI Key

AVHZFABRVPIWCT-ZVQJTLEUSA-K

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+]

Synonyms

5’-Guanylic Acid Monoanhydride with Imidodiphosphoric Acid Trisodium Salt;

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+].[Na+]

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+].[Na+]

GMP-PNP, also known as guanosine 5'-[β,γ-imido]triphosphate trisodium salt hydrate, is a non-hydrolyzable analog of guanosine triphosphate (GTP). This means it has a similar structure to GTP but lacks the ability to be broken down by enzymes, making it a valuable tool in scientific research []. Here are some specific applications of GMP-PNP in scientific research:

Studying G Protein Interactions

G proteins are a family of signaling molecules involved in various cellular processes. They cycle between an inactive GDP-bound state and an active GTP-bound state. GMP-PNP, due to its non-hydrolyzable nature, can mimic the active state of G proteins, allowing researchers to study their interactions with other molecules and understand their role in cellular signaling pathways []. For example, a study used GMP-PNP to investigate the interaction of K-RAS, a protein involved in cancer development, with the cell membrane [].

Protein Crystallization

GMP-PNP can be used to help crystallize proteins, a crucial step in determining their three-dimensional structure. By mimicking the GTP-bound state, GMP-PNP can stabilize proteins in a specific conformation, facilitating their crystallization []. This application was demonstrated in the crystallization of Mycobacterium tuberculosis FtsZ, a protein essential for bacterial cell division [].

Studying Protein Translation

Protein translation is the process by which cells convert the genetic code in messenger RNA (mRNA) into proteins. GMP-PNP can act as an inhibitor of translation initiation, allowing researchers to study the assembly and function of the pre-initiation complex, a key step in protein synthesis []. This application was used to analyze the 48S pre-initiation complex, providing insights into the regulation of protein translation [].

Guanylyl imidodiphosphate is a synthetic nucleotide analog of guanosine triphosphate, specifically designed to mimic its structure and function. This compound is characterized by the presence of an imido group, which replaces the terminal phosphate group found in guanosine triphosphate. The chemical formula for guanylyl imidodiphosphate is C₁₀H₁₄N₅O₇P₂, and it is often utilized in biochemical research due to its ability to activate G proteins in a non-hydrolyzable manner. This property makes it a valuable tool for studying signal transduction pathways, particularly those involving adenylate cyclase, an enzyme that converts adenosine triphosphate to cyclic adenosine monophosphate .

Gpp(NH)p acts as a non-hydrolysable GTP analog. It binds to G proteins and other GTP-dependent enzymes, mimicking the activated state of GTP but without undergoing hydrolysis. This allows researchers to study the downstream effects of G protein activation without the influence of GTP hydrolysis, providing valuable insights into cellular signaling pathways [].

For instance, Gpp(NH)p can be used to activate ARFs, which are GTP-binding proteins involved in vesicular trafficking within cells. By studying the effects of Gpp(NH)p on ARF activation, researchers can gain a better understanding of the role of ARFs in various cellular processes.

  • Gpp(NH)p may cause irritation upon contact with skin, eyes, or mucous membranes [].
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling Gpp(NH)p.
  • Avoid inhalation or ingestion of the compound.
  • Dispose of waste according to institutional guidelines for biological and chemical materials.
That modify guanosine triphosphate or related nucleotides. One common approach is to react guanosine triphosphate with phosphoramidates or other reagents that introduce the imido group while protecting other functional groups to maintain the integrity of the nucleotide structure. Detailed synthetic routes may vary depending on the desired purity and yield but generally involve careful control of reaction conditions such as pH and temperature.

Biologically, guanylyl imidodiphosphate serves as a potent activator of adenylate cyclase across various cell types. Its ability to stimulate cyclic adenosine monophosphate production plays a crucial role in numerous physiological processes, including hormone signaling and neurotransmission. In studies involving microtubule dynamics, guanylyl imidodiphosphate has been shown to influence assembly and disassembly rates similarly to guanosine triphosphate, indicating its relevance in cellular structural integrity and function .

Guanylyl imidodiphosphate has several applications in biochemical research:

  • Signal Transduction Studies: It is widely used to investigate G protein-coupled receptor signaling pathways.
  • Microtubule Research: Researchers utilize it to study microtubule dynamics and assembly mechanisms.
  • Pharmacological Research: Its role as an adenylate cyclase activator makes it relevant for drug discovery aimed at modulating cyclic adenosine monophosphate levels in various diseases .

Interaction studies involving guanylyl imidodiphosphate often focus on its binding affinity for G proteins and adenylate cyclase. It has been shown to bind irreversibly to G proteins in the presence of magnesium ions, facilitating prolonged activation of downstream signaling pathways. This property allows researchers to delineate specific interactions between regulatory proteins and their activators in a controlled experimental setting .

Guanylyl imidodiphosphate shares structural similarities with several other nucleotide analogs, each with unique properties:

Compound NameStructure SimilarityKey Characteristics
Guanosine TriphosphateHighNatural substrate for adenylate cyclase; hydrolyzable
5'-Guanylyl MethylenediphosphateModerateNon-hydrolyzable; affects microtubule assembly differently
Adenosine TriphosphateLowKey energy currency; activates different signaling pathways

Guanylyl imidodiphosphate is unique due to its non-hydrolyzable nature, which allows for sustained activation of signaling pathways without degradation, contrasting with guanosine triphosphate's transient effects due to hydrolysis .

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

7

Exact Mass

605.96304304 g/mol

Monoisotopic Mass

605.96304304 g/mol

Heavy Atom Count

36

Appearance

Assay:≥95%A crystalline solid

Dates

Modify: 2024-04-14

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